molecular formula C5H9ClO2S B2404096 4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide CAS No. 38690-85-6

4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B2404096
CAS RN: 38690-85-6
M. Wt: 168.64
InChI Key: MLXSGDQKRCHSCX-UHFFFAOYSA-N
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Description

“4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C5H9ClO2S. It has a molecular weight of 168.64 .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • The molecular structure and conformational analysis of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxide and its analogs have been extensively studied. Research demonstrates the significance of axial and equatorial conformers and rotamers in these compounds, which is crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).

Reaction Behavior and Product Formation

  • The influence of substituents on the products of oxidation of 4H-thiopyrans, which includes the this compound, has been examined. This research highlights how the degree of substitution affects the nature of the reaction outcome, particularly in terms of oxidation and dehydrogenation processes (Kozhevnikova & Kharchenko, 1985).

Synthesis Techniques

  • Innovative synthesis techniques for 4,5-disubstituted 2H-thiopyran 1,1-dioxides, including derivatives of 4-chlorotetrahydro-2H-thiopyran, have been developed. These methods are significant for producing various substituted compounds efficiently (Hatial, Das, Ghosh, & Basak, 2015).

Photoreactivity and Chemical Transformations

  • The photochemical behavior and transformation of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides and related compounds have been a subject of research. This includes studying the regioselective photorearrangement and the formation of various bicyclic stereoisomers, which is crucial for understanding the light-induced chemical behavior of these compounds (Mouradzadegun & Pirelahi, 2001).

Applications in Drug Discovery and Medicinal Chemistry

  • The scalable preparation of 4,4-disubstituted six-membered cyclic sulfones, including 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides, plays a crucial role in medicinal chemistry. These compounds serve as valuable structural motifs for drug discovery, highlighting their potential in the development of new pharmaceuticals (Hugelshofer et al., 2021).

properties

IUPAC Name

4-chlorothiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXSGDQKRCHSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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